

An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-ol

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **3-(2-Chlorophenyl)propan-1-ol**, focusing on its synthesis, chemical properties, and potential biological activities. The information is presented to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

3-(2-Chlorophenyl)propan-1-ol is a chlorinated aromatic alcohol. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ ClO	PubChem[1]
Molecular Weight	170.64 g/mol	PubChem[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	270.7 °C at 760 mmHg (predicted)	
Melting Point	Not available	
Density	1.151 g/cm ³ (predicted)	
CAS Number	6282-87-7	PubChem[1]

Synthesis of 3-(2-Chlorophenyl)propan-1-ol

A common and effective method for the synthesis of **3-(2-Chlorophenyl)propan-1-ol** is the reduction of its corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid. Powerful reducing agents such as Lithium Aluminium Hydride (LAH) or borane complexes are suitable for this transformation.[2][3][4][5]

Experimental Protocol: Reduction of 3-(2-chlorophenyl)propanoic acid with Lithium Aluminium Hydride (LAH)

This protocol is a general procedure based on the known reactivity of LAH with carboxylic acids.[2][3][6][7]

Materials:

- 3-(2-chlorophenyl)propanoic acid
- Lithium Aluminium Hydride (LAH)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Anhydrous sodium sulfate
- 10% Sulfuric acid
- Saturated sodium chloride solution (brine)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

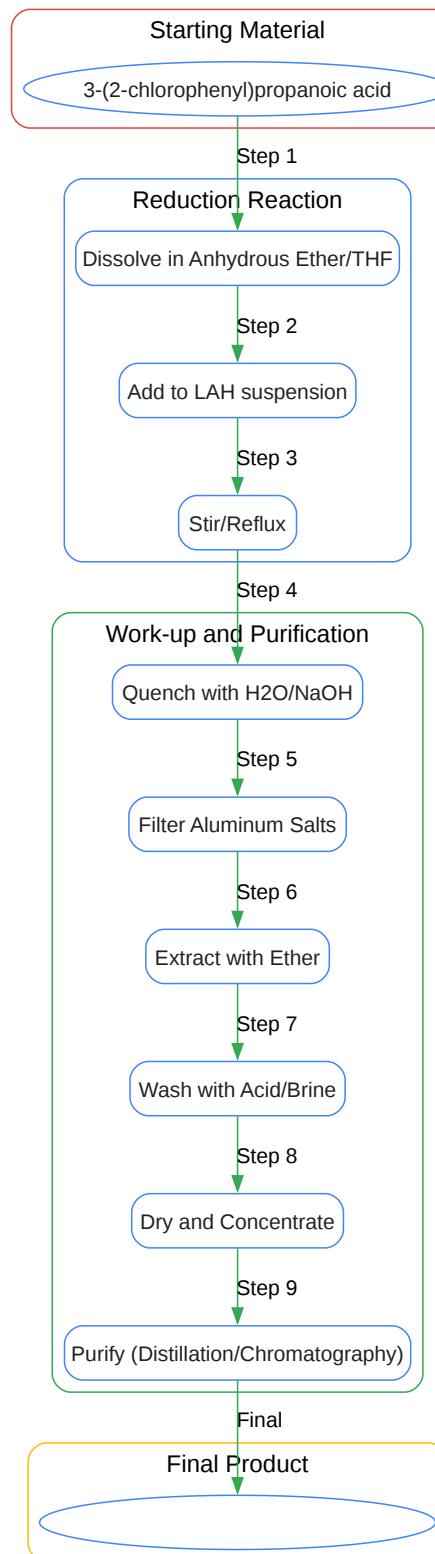
Procedure:

- **Setup:** A dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
- **LAH Suspension:** A calculated amount of LAH (typically 1.5-2 molar equivalents relative to the carboxylic acid) is carefully suspended in anhydrous diethyl ether or THF in the reaction flask. The suspension is cooled in an ice bath.
- **Addition of Carboxylic Acid:** 3-(2-chlorophenyl)propanoic acid is dissolved in a minimal amount of anhydrous diethyl ether or THF and placed in the dropping funnel. This solution is added dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC).

- Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water, while cooling in an ice bath. This is a highly exothermic process and should be performed with extreme caution.
- Work-up: The resulting granular precipitate of aluminum salts is filtered off and washed with diethyl ether or THF.
- Extraction: The combined organic filtrates are washed with water, 10% sulfuric acid, and then brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude **3-(2-Chlorophenyl)propan-1-ol** can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow:

Synthesis of 3-(2-Chlorophenyl)propan-1-ol

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Caption: Workflow for the synthesis of **3-(2-Chlorophenyl)propan-1-ol** via LAH reduction.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for **3-(2-Chlorophenyl)propan-1-ol** based on available information and comparison with similar structures.

Spectroscopy	Expected Data	Source
¹ H NMR	Aromatic protons (multiplet, ~7.1-7.4 ppm), -CH ₂ -O- (triplet, ~3.7 ppm), -CH ₂ -Ar (triplet, ~2.8 ppm), -CH ₂ - (multiplet, ~1.9 ppm), -OH (broad singlet)	Inferred from related structures[8]
¹³ C NMR	Aromatic carbons (~127-139 ppm), -CH ₂ -O- (~62 ppm), -CH ₂ -Ar (~30 ppm), -CH ₂ - (~32 ppm)	PubChem[1]
IR (Infrared)	O-H stretch (broad, ~3300 cm ⁻¹), C-H stretch (aromatic, ~3060 cm ⁻¹ ; aliphatic, ~2850-2950 cm ⁻¹), C=C stretch (aromatic, ~1400-1600 cm ⁻¹), C-O stretch (~1050 cm ⁻¹)	PubChem[1], General IR tables[9][10]
Mass Spec.	Molecular ion peak (M ⁺) at m/z 170/172 (due to ³⁵ Cl/ ³⁷ Cl isotopes). Fragmentation may involve loss of water (M-18), and cleavage of the propyl chain.	Inferred from related structures[11][12][13][14][15]

Biological Activity and Potential Signaling Pathways

Direct biological studies on **3-(2-Chlorophenyl)propan-1-ol** are limited in the publicly available literature. However, research on structurally related compounds provides strong indications of its potential pharmacological activities.

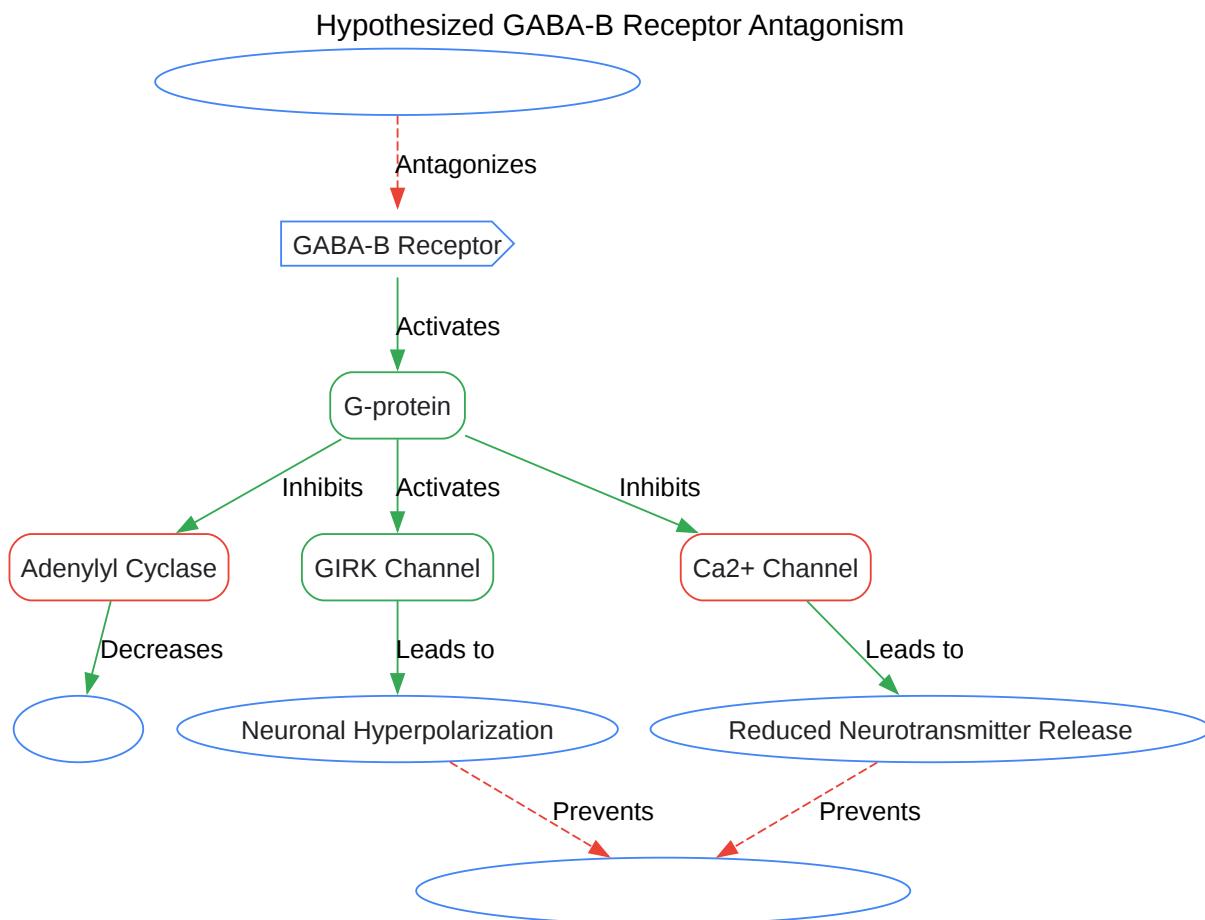
Analgesic and Anticonvulsant Potential

Studies on p-chlorophenyl substituted alcohol amides have demonstrated significant anticonvulsant activity, which was antagonized by the GABA-B receptor agonist, baclofen.^[16] This suggests that these compounds may act as GABA-B receptor antagonists. Furthermore, baclofen itself, which is β -(4-chlorophenyl)- γ -aminobutyric acid, is a known muscle relaxant and has been investigated for its analgesic properties.^{[17][18]} The structural similarity of **3-(2-Chlorophenyl)propan-1-ol** to these compounds suggests it may also possess analgesic and/or anticonvulsant properties, potentially through modulation of the GABA-B receptor.

Hypothesized Signaling Pathway: GABA-B Receptor Modulation

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central nervous system.^[19] Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, as well as the modulation of ion channels. Specifically, GABA-B receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.^[20]

Based on the literature for related compounds, it is hypothesized that **3-(2-Chlorophenyl)propan-1-ol** could act as an antagonist at the GABA-B receptor. This would block the inhibitory effects of GABA, leading to a net increase in neuronal excitability, which could be the basis for its potential anticonvulsant or other neurological effects.

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Caption: Hypothesized mechanism of action of **3-(2-Chlorophenyl)propan-1-ol** as a GABA-B receptor antagonist.

Experimental Protocols for Biological Evaluation

To investigate the potential analgesic and anticonvulsant activities of **3-(2-Chlorophenyl)propan-1-ol**, the following standard preclinical assays are recommended.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used model for screening peripheral analgesic activity.

Materials:

- Male albino mice (20-25 g)
- **3-(2-Chlorophenyl)propan-1-ol**
- Vehicle (e.g., 0.5% carboxymethylcellulose solution)
- Standard analgesic drug (e.g., Aspirin)
- 0.6% acetic acid solution
- Syringes and needles for intraperitoneal (i.p.) injection
- Observation chambers

Procedure:

- Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
- Grouping: Animals are randomly divided into groups (e.g., control, standard, and test groups with different doses of the compound).
- Drug Administration: The vehicle, standard drug, or test compound is administered intraperitoneally 30 minutes before the induction of writhing.
- Induction of Writhing: 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally.
- Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.

- Data Analysis: The percentage of protection against writhing is calculated for the standard and test groups compared to the control group.

Pentylenetetrazole (PTZ)-Induced Seizure Test for Anticonvulsant Activity

This model is used to identify compounds that can protect against generalized seizures.

Materials:

- Male albino mice (20-25 g)
- **3-(2-Chlorophenyl)propan-1-ol**
- Vehicle
- Standard anticonvulsant drug (e.g., Diazepam)
- Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)
- Syringes and needles for i.p. or subcutaneous (s.c.) injection
- Observation chambers
- Stopwatch

Procedure:

- Animal Acclimatization and Grouping: Similar to the analgesic test.
- Drug Administration: The vehicle, standard drug, or test compound is administered (e.g., i.p.) at a predetermined time (e.g., 30-60 minutes) before PTZ administration.
- Induction of Seizures: PTZ is injected subcutaneously to induce clonic-tonic seizures.
- Observation: Each mouse is observed for the onset and duration of seizures for at least 30 minutes. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

- Data Analysis: The ability of the test compound to delay the onset of seizures or protect the animals from seizures is compared to the control and standard groups.

Conclusion

While direct experimental data on **3-(2-Chlorophenyl)propan-1-ol** is not abundant in the current literature, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The information on related compounds strongly suggests that this molecule is a promising candidate for investigation as a modulator of the GABA-B receptor, with potential applications as an analgesic or anticonvulsant agent. The provided experimental protocols offer a starting point for researchers to explore the pharmacological profile of this compound. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

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